molecular formula C15H19NO2 B2973815 1-(4-Hydroxy-4-phenylazepan-1-yl)prop-2-en-1-one CAS No. 2361656-52-0

1-(4-Hydroxy-4-phenylazepan-1-yl)prop-2-en-1-one

Cat. No.: B2973815
CAS No.: 2361656-52-0
M. Wt: 245.322
InChI Key: FAXHBCRDYSAHJQ-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-4-phenylazepan-1-yl)prop-2-en-1-one is a compound that belongs to the class of azepane derivatives. Azepanes are seven-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities. This compound, in particular, features a phenyl group and a hydroxy group attached to the azepane ring, along with a prop-2-en-1-one moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-4-phenylazepan-1-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol. For example, the reaction of 4-phenyl-1,6-diaminohexane with a suitable cyclizing agent can yield the azepane ring.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction. This can be achieved by treating the azepane ring with an oxidizing agent such as hydrogen peroxide or a peracid.

    Attachment of the Prop-2-en-1-one Moiety: The final step involves the introduction of the prop-2-en-1-one moiety. This can be accomplished through a condensation reaction between the hydroxy-azepane derivative and an appropriate aldehyde or ketone under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-4-phenylazepan-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The prop-2-en-1-one moiety can be reduced to a propanol derivative using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination, sulfuric acid (H2SO4) for sulfonation

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative

    Reduction: Formation of a propanol derivative

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives

Scientific Research Applications

1-(4-Hydroxy-4-phenylazepan-1-yl)prop-2-en-1-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding in biological systems.

    Medicine: Due to its azepane core, it may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties, making it a subject of interest in drug discovery and development.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-4-phenylazepan-1-yl)prop-2-en-1-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the phenyl group can participate in hydrophobic interactions. The prop-2-en-1-one moiety may act as an electrophilic center, facilitating covalent bonding with nucleophilic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Hydroxy-4-phenylpiperidin-1-yl)prop-2-en-1-one: A similar compound with a piperidine ring instead of an azepane ring.

    1-(4-Hydroxy-4-phenylhexahydroazepin-1-yl)prop-2-en-1-one: A compound with a hexahydroazepine ring, differing in the degree of saturation.

    1-(4-Hydroxy-4-phenylmorpholin-1-yl)prop-2-en-1-one: A compound with a morpholine ring, featuring an oxygen atom in the ring structure.

Uniqueness

1-(4-Hydroxy-4-phenylazepan-1-yl)prop-2-en-1-one is unique due to its seven-membered azepane ring, which provides distinct steric and electronic properties compared to six-membered piperidine or morpholine rings. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-(4-hydroxy-4-phenylazepan-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-2-14(17)16-11-6-9-15(18,10-12-16)13-7-4-3-5-8-13/h2-5,7-8,18H,1,6,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXHBCRDYSAHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(CC1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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